molecular formula C12H15ClO5S B8669014 ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate

ethyl 2-(4-chlorosulfonyl-2,3-dimethylphenoxy)acetate

Cat. No. B8669014
M. Wt: 306.76 g/mol
InChI Key: QYUYJWUGRFDDEA-UHFFFAOYSA-N
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Patent
US09150508B2

Procedure details

Ethyl[(2,3-dimethylphenyl)oxy]acetate (6.1 g, 29.3 mmol) was added dropwise to chlorosulfonic acid (8.78 mL, 132 mmol) at 0° C., with stirring, causing a blood red solution. Reaction stirred for 30 minutes, then allowed to warm to RT. Mixture was stirred for a further 2 hours, then quenched by pouring over ice/water (200 mL). A dark red gum formed, this was extracted into dichloromethane (3×100 mL). Organics were concentrated in vacuo, to give a thick red oil, which crystallized on standing. Product was dried overnight in vacuum oven, to yield 8.179 g as red crystals. No further purification carried out. RT 1.25 mins.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
8.78 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[CH3:14])[CH3:2].[Cl:16][S:17](O)(=[O:19])=[O:18]>>[Cl:16][S:17]([C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:15])=[C:8]([CH3:14])[C:9]=1[CH3:13])(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C)OC(COC1=C(C(=CC=C1)C)C)=O
Name
Quantity
8.78 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
Mixture was stirred for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring over ice/water (200 mL)
CUSTOM
Type
CUSTOM
Details
A dark red gum formed
EXTRACTION
Type
EXTRACTION
Details
this was extracted into dichloromethane (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a thick red oil, which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
Product was dried overnight in vacuum oven
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield 8.179 g as red crystals
CUSTOM
Type
CUSTOM
Details
No further purification
CUSTOM
Type
CUSTOM
Details
RT 1.25 mins
Duration
1.25 min

Outcomes

Product
Name
Type
Smiles
ClS(=O)(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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